N-(4-methyl-3-nitrophenyl)hexanamide

Description

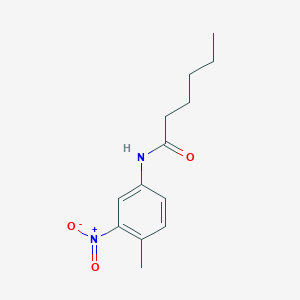

N-(4-methyl-3-nitrophenyl)hexanamide is an aromatic amide derivative characterized by a hexanamide chain linked to a 4-methyl-3-nitrophenyl group. The nitro (-NO₂) and methyl (-CH₃) substituents on the phenyl ring influence its electronic properties, solubility, and biological interactions. The hexanamide chain length and nitro group positioning are critical determinants of its bioactivity, as seen in related compounds.

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29g/mol |

IUPAC Name |

N-(4-methyl-3-nitrophenyl)hexanamide |

InChI |

InChI=1S/C13H18N2O3/c1-3-4-5-6-13(16)14-11-8-7-10(2)12(9-11)15(17)18/h7-9H,3-6H2,1-2H3,(H,14,16) |

InChI Key |

VWAWNTWOZUARKP-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] |

Canonical SMILES |

CCCCCC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The position of the nitro group on the phenyl ring significantly impacts biological activity. For example:

- N-(2-nitrophenyl)hexanamide (compound 2 in ) exhibits antagonist activity against LuxR-regulated QS with an IC₅₀ of 94 µM. Its nitro group at the ortho position facilitates hydrogen bonding with Trp66 in the LuxR binding pocket, stabilizing the interaction .

- In contrast, N-(4-methyl-3-nitrophenyl)hexanamide has a nitro group at the meta position and a methyl group at the para position.

Chain Length Effects

The alkyl chain length of the amide moiety modulates activity:

- N-(2-nitrophenyl)butanamide (C4 chain, compound 1 in ) shows an IC₅₀ of 58 µM against LuxR-QS, while the C6 analog (compound 2) is less potent (IC₅₀ = 94 µM). This suggests shorter chains may optimize binding in certain contexts .

- Conversely, in unsubstituted aniline derivatives (e.g., compound 12 in ), only the C6 hexanamide exhibits activity (IC₅₀ = 79 µM), highlighting that chain length requirements depend on the presence of substituents like nitro groups .

Mechanistic Insights from Docking Studies

- Nitro-substituted analogs (e.g., N-(2-nitrophenyl)hexanamide) form hydrogen bonds between the nitro group and Trp66 in LuxR, while the alkyl chain occupies a hydrophobic pocket. The C4 chain in compound 1 adopts a distinct orientation compared to the C6 chain in compound 2, explaining potency differences .

- For unsubstituted anilines, the absence of a nitro group necessitates longer chains (C6) to achieve sufficient binding affinity, likely through van der Waals interactions .

Key Structural and Functional Trends

Nitro Group Positioning : Ortho-nitro derivatives (e.g., compound 2) are more potent in QS inhibition than meta- or para-substituted analogs due to optimal hydrogen bonding.

Chain Length : Shorter chains (C4) enhance activity in nitro-substituted compounds but are ineffective in unsubstituted analogs.

Substituent Diversity: Electron-withdrawing groups (NO₂, Cl) improve target engagement, while bulky groups (e.g., benzhydryl in ) may hinder binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.